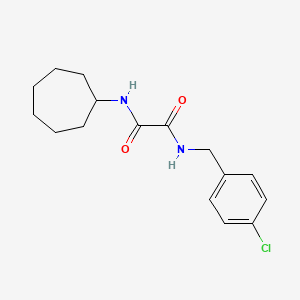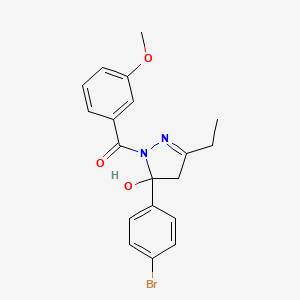
5-(3-nitrobenzoyl)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-nitrobenzoyl)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione, commonly known as NBFI, is a chemical compound that has gained significant attention in scientific research. It has been shown to have potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry.
Wirkmechanismus
The mechanism of action of NBFI is not fully understood. However, it has been shown to inhibit the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death, making NBFI a potential anticancer agent. NBFI has also been shown to modulate the immune system by inhibiting the production of cytokines and chemokines.
Biochemical and Physiological Effects
NBFI has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that NBFI has anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
In vivo studies have demonstrated that NBFI has potential as an anticancer agent. It has been shown to inhibit tumor growth in mouse models of breast and lung cancer. It has also been shown to have immunomodulatory effects in mouse models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of NBFI is its versatility. It can be used in a range of applications, from anticancer agents to materials science. Another advantage is its high purity and yield, which makes it ideal for laboratory experiments.
One limitation of NBFI is its toxicity. It has been shown to be toxic to some normal cells, which may limit its potential as an anticancer agent. Another limitation is its limited solubility in water, which may make it difficult to use in some applications.
Zukünftige Richtungen
There are many future directions for the study of NBFI. One area of research is the development of new anticancer agents based on NBFI. Another area of research is the development of new materials with unique optical and electronic properties. In addition, the use of NBFI as a chiral selector for the separation of enantiomers could be further explored. Finally, the mechanism of action of NBFI could be further studied to better understand its potential applications.
Synthesemethoden
The synthesis of NBFI involves the condensation of 3-nitrobenzoyl chloride and tetrahydro-2-furanylmethylamine, followed by cyclization with phthalic anhydride. The resulting product is then purified through recrystallization to obtain pure NBFI. This synthesis method has been optimized to yield high purity and high yield of NBFI.
Wissenschaftliche Forschungsanwendungen
NBFI has been extensively studied for its potential application in various fields. In medicinal chemistry, NBFI has been shown to have anticancer activity by inhibiting the enzyme topoisomerase II. It has also been investigated for its potential as an anti-inflammatory agent and as a modulator of the immune system.
In materials science, NBFI has been used as a fluorescent probe for the detection of metal ions. It has also been incorporated into polymer matrices to create materials with unique optical and electronic properties.
In analytical chemistry, NBFI has been used as a chiral selector for the separation of enantiomers. It has also been used as a pH indicator and as a fluorescent probe for the detection of amino acids.
Eigenschaften
IUPAC Name |
5-(3-nitrobenzoyl)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c23-18(12-3-1-4-14(9-12)22(26)27)13-6-7-16-17(10-13)20(25)21(19(16)24)11-15-5-2-8-28-15/h1,3-4,6-7,9-10,15H,2,5,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLJUBSNTYUYNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5752944 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-phenylethyl)piperidine](/img/structure/B5059283.png)
![1-{1-[(5-chloro-2-thienyl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5059292.png)

![5-{[5-(4-morpholinyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5059304.png)

![N-ethyl-3-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-furamide](/img/structure/B5059319.png)
![4-[2-(allyloxy)-5-chlorobenzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5059320.png)
![5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5059326.png)
![bis(4-chlorophenyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5059334.png)
![2-{[6-(4-methoxyphenoxy)hexyl]amino}ethanol](/img/structure/B5059339.png)
![1-bromo-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5059345.png)


![6-(2-iodophenyl)-8,8-dimethyl-5,7,8,9-tetrahydrobenzo[c]phenanthridin-10(6H)-one](/img/structure/B5059390.png)